Chemical Properties of But-3-en-1-amine Hydrobromide for Synthesis
Chemical Properties of But-3-en-1-amine Hydrobromide for Synthesis
Executive Summary: The Homoallyl Scaffold in Drug Discovery
But-3-en-1-amine hydrobromide (CAS: 1029033-63-3), commonly known as homoallylamine hydrobromide, represents a critical bifunctional building block in modern medicinal chemistry.[1][2] Unlike its allylic counterparts, the homoallylic spacer (two carbons between the nitrogen and the alkene) imparts unique conformational flexibility and reactivity profiles essential for accessing 5-membered nitrogen heterocycles (pyrrolidines) and complex macrocycles.
For the synthetic chemist, the hydrobromide salt form offers superior oxidative stability and non-volatility compared to the free amine (bp ~76 °C), which is prone to polymerization and atmospheric oxidation. This guide details the physicochemical parameters, synthesis pathways, and reaction manifolds of this compound, with a specific focus on its role in iodocyclization and olefin metathesis .
Physicochemical Profile
The hydrobromide salt is the preferred storage form, preventing the formation of carbamates (from atmospheric CO₂) and N-oxide impurities.
| Property | Specification | Notes |
| IUPAC Name | But-3-en-1-amine hydrobromide | Also: 4-Amino-1-butene hydrobromide |
| CAS Number | 1029033-63-3 (HBr) | Free Base: 2524-49-4; HCl: 17875-18-2 |
| Molecular Formula | C₄H₁₀BrN | (C₄H₉N[1][2][3][4] · HBr) |
| Molecular Weight | 152.03 g/mol | Free Base: 71.12 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas |
| Solubility | High: Water, Methanol, DMSOLow: Et₂O, Hexanes, CH₂Cl₂ | Salt requires polar solvents; free base is soluble in organics.[2] |
| pKa (Conjugate Acid) | ~10.5 (Estimated) | Comparable to butylamine; highly basic free amine.[2] |
| Melting Point | 170–175 °C (Analogous HCl: 174–178 °C) | Decomposes upon prolonged heating.[2] |
Synthetic Preparation & Purity Considerations
High-purity but-3-en-1-amine hydrobromide is best synthesized via the Gabriel Synthesis to avoid the over-alkylation common in direct amination of 4-bromobut-1-ene.[1][2]
Protocol A: Gabriel Synthesis (High Purity)[2]
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Alkylation: Potassium phthalimide is reacted with 4-bromobut-1-ene (or 3-buten-1-ol via Mitsunobu conditions) in DMF at 90°C.[1][2]
-
Cleavage: The intermediate N-(3-butenyl)phthalimide is cleaved using hydrazine hydrate in ethanol (reflux).[1][2]
-
Salt Formation: The crude amine is extracted into ether and treated with anhydrous HBr gas or 48% aqueous HBr followed by lyophilization.[2]
Critical Quality Attribute: Ensure removal of hydrazine byproducts, which can poison transition metal catalysts in subsequent steps.
Synthetic Utility & Reaction Manifolds[1][5][6]
Module A: Iodocyclization to N-Heterocycles
One of the most powerful applications of homoallylamines is the stereoselective formation of functionalized pyrrolidines via electrophilic cyclization.
-
Mechanism: The reaction proceeds via an iodonium intermediate.
-
Regioselectivity: Under kinetic control, 4-exo-trig cyclization may compete, yielding azetidines.[1][2] However, thermodynamic conditions (or specific N-protecting groups like tosylates) favor the 5-exo-trig pathway, delivering 3-iodopyrrolidines.[1][2]
-
Protocol Insight: The amine must typically be protected (e.g., N-Boc, N-Ts) prior to cyclization to prevent N-oxidation and to tune the nucleophilicity of the nitrogen.[1][2]
Module B: Olefin Metathesis (RCM & CM)
But-3-en-1-amine derivatives are prime substrates for Grubbs-catalyzed Ring-Closing Metathesis (RCM) to form dehydropiperidines or macrocycles.[1][2]
-
Catalyst Poisoning: The free primary amine coordinates strongly to Ruthenium, deactivating the catalyst.
-
Solution: Use the hydrobromide salt directly in acidic media (if the catalyst tolerates it) or, more commonly, protect the nitrogen as a carbamate (Boc/Cbz) or sulfonamide.
-
Cross-Metathesis (CM): Reacts efficiently with electron-deficient olefins (Type I substrates) like acrylates to form linear amino-acid precursors.[1][2]
Module C: Divergent Synthesis Visualization
The following diagram illustrates the strategic divergence possible from this single building block.
Caption: Divergent synthetic pathways from But-3-en-1-amine HBr: Accessing pyrrolidines via iodocyclization and macrocycles via metathesis.[1][2]
Experimental Protocols
Protocol 1: "Free-Basing" for Metal-Catalyzed Reactions
Context: Essential before palladium or ruthenium catalysis where the amine salt or free amine might interfere, or when N-alkylation is the goal.[1][2]
-
Dissolution: Dissolve 1.0 eq of But-3-en-1-amine HBr in minimal water.
-
Basification: Slowly add 2M NaOH until pH > 12.
-
Extraction: Extract immediately with CH₂Cl₂ (3x). The alkene-amine is volatile; keep solutions cold.[1][2]
-
Drying: Dry over anhydrous Na₂SO₄ (avoid MgSO₄ if Lewis acidity is a concern for subsequent steps).
-
Usage: Use the solution immediately. Do not concentrate to dryness unless necessary, as the free amine has a low boiling point (~76°C) and can evaporate.
Protocol 2: Iodocyclization to N-Tosyl-3-iodopyrrolidine
Context: Validated route for synthesizing pyrrolidine cores.
-
Protection: Convert But-3-en-1-amine HBr to N-tosyl-but-3-en-1-amine using TsCl and Pyridine.
-
Cyclization: Dissolve N-Tosyl intermediate (1.0 eq) in dry MeCN.
-
Reagent Addition: Add NaHCO₃ (3.0 eq) followed by I₂ (2.0 eq).
-
Reaction: Stir at 50°C for 4–6 hours. (Note: RT reaction may yield kinetic azetidine products).[2]
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to remove excess iodine. Extract with EtOAc.[2]
-
Result: cis/trans mixture of 3-iodo-1-tosylpyrrolidine, separable by column chromatography.
Mechanistic Visualization: Iodocyclization
The regioselectivity between 4-exo and 5-exo pathways is temperature and substituent dependent.[1][2]
Caption: Competitive pathways in the iodocyclization of homoallylamines. Heating favors the stable pyrrolidine scaffold.
References
-
ChemicalBook. But-3-en-1-amine hydrobromide Product Properties & CAS 1029033-63-3.[1][2][5] Retrieved from [2]
-
Royal Society of Chemistry. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines. Org.[2][6][7][8][9][10][11] Biomol. Chem., 2013, 11, 6008-6014.[1][2] Retrieved from [2]
-
National Institutes of Health (PubChem). 3-Buten-1-amine (Free Base) Compound Summary.[1][2] Retrieved from [2]
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Organic Syntheses. Gabriel Synthesis of Primary Amines: General Protocols. Coll. Vol. 2, p. 25. Retrieved from [2]
-
Beilstein Journals. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization.[2] Beilstein J. Org.[2] Chem. 2022, 18, 39–46.[2] Retrieved from [2]
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